N-Desmethyl Rosiglitazone

Description

Contextualizing N-Desmethyl Rosiglitazone (B1679542) as a Metabolic Derivative of Rosiglitazone

N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone. caymanchem.combiomol.com The formation of this derivative occurs primarily in the liver through a process known as N-demethylation, which is a key phase I metabolic reaction. pharmgkb.orgmdpi.com This biotransformation is mainly facilitated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from the CYP2C9 isoenzyme. caymanchem.compharmgkb.orgd-nb.infopharmgkb.org

The metabolic process involves the removal of a methyl group from the nitrogen atom of the parent Rosiglitazone molecule. mdpi.comsemanticscholar.org This alteration in the chemical structure leads to the formation of this compound, which is subsequently further metabolized, often through hydroxylation and conjugation with substances like sulfate (B86663) and glucuronic acid, to facilitate its excretion from the body. pharmgkb.orgdrugbank.com Research has shown that this compound is a major metabolite found in plasma following the administration of Rosiglitazone. pharmgkb.org While it is considered a major metabolite, studies have indicated that it is significantly less potent than Rosiglitazone itself. google.com

Significance of Metabolic Derivatives in Pharmacological Studies

The study of metabolic derivatives like this compound is a cornerstone of modern pharmacology and drug development for several reasons. nih.gov

Predicting Drug-Drug Interactions: Since enzymes like those in the cytochrome P450 family are responsible for metabolizing many different drugs, there is a potential for drug-drug interactions. pharmacologyeducation.org Studying the specific enzymes involved in the formation of metabolites helps in predicting and managing these interactions.

Personalized Medicine: Individual variations in drug metabolism, often due to genetic differences in metabolic enzymes, can significantly impact a drug's efficacy and safety. openaccessjournals.com Research into metabolic pathways allows for a more personalized approach to medicine, where drug choices and dosages can be tailored to an individual's metabolic profile.

Development of New Drugs: Active metabolites themselves can sometimes be developed as new drugs. nih.govacs.org These "second-generation" drugs may offer improved pharmacological profiles, such as better efficacy, longer half-life, or fewer side effects compared to the parent drug. acs.org

Toxicity Assessment: Some drug metabolites can be reactive and lead to toxicity. acs.org Identifying and studying these metabolites is a critical part of the safety assessment of any new drug candidate.

Structure

2D Structure

3D Structure

Properties

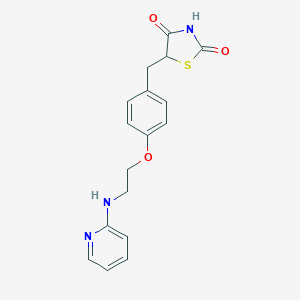

IUPAC Name |

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475565 | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257892-31-2 | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Rosiglitazone Leading to N Desmethyl Rosiglitazone

Elucidation of Primary Phase I Metabolic Pathways of Rosiglitazone (B1679542)

Rosiglitazone undergoes extensive hepatic metabolism, primarily through Phase I reactions, with negligible amounts of the parent drug excreted unchanged. ebmconsult.com The two principal routes of this initial metabolic phase are N-demethylation and hydroxylation of the pyridine (B92270) ring. nih.govnih.goveuropa.eu These oxidative biotransformations are characteristic of reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov Following these initial steps, the resulting metabolites are further processed through Phase II conjugation with sulfate (B86663) and glucuronic acid. ebmconsult.comdrugbank.com

Contribution of Cytochrome P450 Isoenzymes to N-Demethylation

The process of N-demethylation of rosiglitazone is carried out by specific isoenzymes within the cytochrome P450 family. In vitro studies using human liver microsomes have been instrumental in identifying the key enzymes responsible for this metabolic step. nih.govdrugbank.compharmgkb.org

The cytochrome P450 isoenzyme CYP2C8 is the principal catalyst for the N-demethylation of rosiglitazone. nih.govdrugbank.compharmgkb.orgcaymanchem.com Studies using human liver microsomes have shown a significant correlation between the rate of N-Desmethyl Rosiglitazone formation and paclitaxel (B517696) 6α-hydroxylase activity, a known selective marker for CYP2C8 activity. nih.gov Furthermore, experiments with microsomes from a cell line specifically transfected with human CYP2C8 cDNA confirmed the production of this compound. nih.gov The adjusted rate of N-demethylation by these CYP2C8 supersomes™ was determined to be 10 nmol h⁻¹ mg⁻¹ protein. nih.gov The inhibitory effect of 13-cis retinoic acid, a known CYP2C8 inhibitor, on the formation of this metabolite further solidifies the primary role of CYP2C8. nih.gov

Minor Contribution of CYP2C9 in N-Demethylation

Comparison with Other Major Metabolites: Para-Hydroxylation

Alongside N-demethylation, the other major Phase I metabolic pathway for rosiglitazone is para-hydroxylation of the pyridine ring, leading to the formation of para-hydroxy rosiglitazone. nih.govdrugbank.compharmgkb.org This pathway is also predominantly catalyzed by CYP2C8, with a minor role for CYP2C9. nih.govpharmgkb.org In studies with 47 human liver microsomes, the rate of para-hydroxylation ranged from 1 to 38 nmol h⁻¹ mg⁻¹ protein, while N-demethylation ranged from 0.8 to 31 nmol h⁻¹ mg⁻¹ protein. nih.gov The rates of formation for both para-hydroxy and this compound were found to be highly correlated. nih.gov While this compound is a major metabolite in plasma, para-hydroxyrosiglitazone is mainly detected in its conjugated sulfate form. pharmgkb.org

Data Tables

Table 1: Contribution of CYP Isoenzymes to Rosiglitazone N-Demethylation

| CYP Isoenzyme | Role in N-Demethylation | Adjusted Rate of Formation (nmol h⁻¹ mg⁻¹ protein) | Supporting Evidence |

|---|---|---|---|

| CYP2C8 | Primary | 10 nih.gov | High correlation with paclitaxel 6α-hydroxylase activity; metabolite production in CYP2C8-transfected cells; inhibition by 13-cis retinoic acid. nih.gov |

| CYP2C9 | Minor | 3 nih.gov | Slower rate of metabolism in CYP2C9-transfected cells; limited inhibition by sulphaphenazole. nih.gov |

| Other CYPs | Minimal | <0.6 (for CYP1A2, CYP2E1, CYP3A4) nih.gov | Lack of significant inhibition by selective inhibitors (furafylline, quinidine (B1679956), ketoconazole). nih.gov |

Table 2: Comparison of Major Phase I Metabolic Pathways of Rosiglitazone

| Metabolic Pathway | Major Metabolite | Primary Enzyme | Rate of Formation in Human Liver Microsomes (nmol h⁻¹ mg⁻¹ protein) |

|---|---|---|---|

| N-Demethylation | This compound | CYP2C8 nih.govpharmgkb.org | 0.8 - 31 nih.gov |

| Para-Hydroxylation | Para-hydroxy rosiglitazone | CYP2C8 nih.govpharmgkb.org | 1 - 38 nih.gov |

Characterization of Phase II Metabolism of this compound

Following its formation via Phase I N-demethylation of rosiglitazone, this compound undergoes further biotransformation through Phase II metabolic reactions. drugbank.compharmgkb.org This subsequent metabolism involves conjugation, a process that increases the water solubility of the metabolite, thereby facilitating its excretion from the body. drugbank.comeuropa.eueuropa.eu The primary Phase II pathways for rosiglitazone metabolites are sulfation and glucuronidation. drugbank.comeuropa.eueuropa.eunih.gov While rosiglitazone itself does not appear to undergo direct conjugation, its Phase I metabolites, including this compound, are substrates for these conjugation reactions. nih.gov

Sulfation and Glucuronidation of this compound Metabolites

The metabolic fate of this compound is significantly influenced by conjugation with sulfate and glucuronic acid. drugbank.comeuropa.eueuropa.eufda.gov After being formed, this compound can be further hydroxylated before entering Phase II metabolism. pharmgkb.org These hydroxylated intermediates are then readily conjugated. Both sulfated and glucuronidated metabolites of this compound have been identified, indicating that both pathways are active in its clearance. drugbank.compharmgkb.org These conjugation processes result in the formation of more polar molecules that are subsequently eliminated in the urine and feces. drugbank.comfda.gov

Identification of Specific Conjugated Metabolites

Several specific conjugated metabolites of this compound have been identified in metabolic studies. These metabolites are the result of sulfation or glucuronidation reactions, often following an initial hydroxylation of the N-desmethyl metabolite. pharmgkb.org

Identified Conjugated Metabolites of this compound

| Metabolite Name | Conjugation Pathway | Source |

|---|---|---|

| N-Desmethyl glucuronide rosiglitazone | Glucuronidation | drugbank.com |

| N-Desmethyl-para-O-sulfate rosiglitazone | Sulfation | drugbank.compgkb.org |

Kinetic Parameters of this compound Formation

The formation of this compound from its parent compound is governed by enzyme kinetics, which can be described using the Michaelis-Menten model. nih.gov The primary enzyme responsible for this N-demethylation reaction is Cytochrome P450 2C8 (CYP2C8), with a minor contribution from CYP2C9. drugbank.compharmgkb.orgeuropa.eunih.gov

Michaelis-Menten Kinetics (K_m and V_max) in In Vitro Systems

In vitro studies using human liver microsomes and recombinant CYP enzymes have been conducted to determine the kinetic parameters for the N-demethylation of rosiglitazone. The Michaelis-Menten constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity, and the maximum velocity (V_max), the maximum rate of the reaction, have been estimated. nih.gov These studies show that the kinetics of N-demethylation are consistent with a simple enzyme kinetic model. nih.gov

Michaelis-Menten Kinetic Parameters for Rosiglitazone N-Demethylation

| System | K_m (μM) | V_max (nmol/h/mg protein) | Source |

|---|---|---|---|

| Human Liver Microsomes (H29) | 19.9 (± 4.9) | 129.2 (± 14.8) | nih.gov |

| Human Liver Microsomes (H30) | 15.1 (± 3.2) | 33.1 (± 2.9) | nih.gov |

| Human Liver Microsomes (H99) | 11.2 (± 4.5) | 29.8 (± 4.3) | nih.gov |

| CYP2C8 Supersomes™ | 8.3 (± 1.2) | 10.1 (± 0.5) | nih.gov |

| CYP2C9-Arg₁₄₄ Supersomes™ | 38.0 (± 13.9) | 3.1 (± 0.5) | nih.gov |

Values are presented as mean ± S.E. mean.

Variability in N-Demethylation Rates Across Human Liver Samples

Significant inter-individual variability has been observed in the rate of this compound formation. Studies investigating rosiglitazone metabolism in a panel of human liver microsomes have demonstrated substantial differences in N-demethylation activity. nih.govresearchgate.net

In one study involving 47 human liver microsomes, the rate of N-demethylation at a rosiglitazone concentration of 10 μM showed a nearly 39-fold variation among the samples. nih.gov This highlights the wide range of metabolic capacities for this pathway within the human population.

Variability of Rosiglitazone N-Demethylation in Human Liver Microsomes

| Parameter | Value Range | Source |

|---|---|---|

| Number of Donors | 47 | nih.gov |

| N-demethylation Rate (nmol/h/mg protein) | 0.8 - 31 | nih.gov |

This variability is attributed in part to genetic polymorphisms and differential expression levels of the involved cytochrome P450 enzymes, primarily CYP2C8. pharmgkb.orgdiabetesjournals.org

Pharmacological and Biological Activities of N Desmethyl Rosiglitazone

N-Desmethyl Rosiglitazone (B1679542) is formed in the liver through the metabolism of Rosiglitazone, primarily by the cytochrome P450 enzyme CYP2C8. targetmol.comcaymanchem.combiomol.com It is considered a major metabolite of Rosiglitazone. targetmol.comcaymanchem.combiomol.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity

N-Desmethyl Rosiglitazone is recognized for its activity as an agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. medchemexpress.com

Research indicates that this compound retains partial agonist activity at the PPARγ receptor. medchemexpress.com This means that while it can bind to and activate the receptor, its ability to elicit a full response may be less than that of the parent compound, Rosiglitazone.

Comparative Potency of this compound Relative to Rosiglitazone

Studies comparing the potency of this compound to its parent drug have yielded specific findings. One study reported that this compound is approximately 20-fold less potent than Rosiglitazone. google.com Another source suggests a wider range, stating that the main metabolites of rosiglitazone, including N-Desmethyl-rosiglitazone, are 20- to 55-fold less potent than the parent drug. diabetesjournals.org This reduced potency is a significant characteristic of this metabolite. diabetesjournals.orgresearchgate.net

Comparative Potency of Rosiglitazone Metabolites

| Compound | Potency Relative to Rosiglitazone | Reference |

|---|---|---|

| This compound | 20-fold less potent | google.com |

| This compound | 20- to 55-fold less potent | diabetesjournals.org |

| para-hydroxy rosiglitazone | Equipotent | google.com |

Effects on Insulin (B600854) Sensitivity and Glucose Regulation

Rosiglitazone, the parent compound, is known to improve insulin sensitivity and glycemic control by acting as a potent agonist for PPARγ. fda.govnih.govnih.gov Activation of these receptors regulates genes involved in glucose production, transport, and utilization. fda.govdrugbank.com While direct and extensive studies on the specific effects of this compound on insulin sensitivity and glucose regulation are less detailed in the provided search results, its partial PPARγ agonist activity suggests it may contribute to these effects, albeit to a lesser extent than Rosiglitazone. medchemexpress.com

Investigations into Other Potential Biological Activities

Current research primarily focuses on the role of this compound as a metabolite of Rosiglitazone and its activity as a PPARγ agonist. targetmol.comcaymanchem.combiomol.commedchemexpress.com In vitro studies have shown that N-demethylation is a major metabolic pathway for Rosiglitazone in human liver microsomes. nih.gov Further investigations into other distinct biological activities of this compound are not extensively detailed in the provided search results.

Analytical Methodologies for N Desmethyl Rosiglitazone in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring N-Desmethyl Rosiglitazone (B1679542) in complex mixtures, particularly in biological samples. The inherent structural similarities between a parent drug and its metabolites necessitate techniques with high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the analysis of Rosiglitazone and its metabolites. scielo.br Research has demonstrated the successful use of HPLC for the simultaneous determination of Rosiglitazone, N-Desmethyl Rosiglitazone, and ρ-hydroxy Rosiglitazone in microsomal preparations. capes.gov.brnih.gov One such method utilized an X-Terra RP-18 column with a mobile phase consisting of water, acetonitrile, and acetic acid (85:15:0.5, v/v/v), with detection performed at a wavelength of 245 nm. capes.gov.brnih.gov This approach achieved a limit of quantification (LOQ) of 50 ng/mL for all analytes and demonstrated linearity over a concentration range of 50–6000 ng/mL. capes.gov.brnih.gov

For the analysis of the parent drug, Rosiglitazone, in sheep plasma and amniotic fluid, a method involving liquid-liquid extraction with tert-butyl methyl ether was developed, followed by HPLC quantification on a C18 column with fluorescence detection. researchgate.net While this method focused on Rosiglitazone, the principles are foundational for developing specific assays for its metabolites. researchgate.net

Table 1: HPLC Method for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Target Analytes | Rosiglitazone, this compound, ρ-hydroxy Rosiglitazone | capes.gov.brnih.gov |

| Stationary Phase (Column) | X-Terra RP-18 | capes.gov.brnih.gov |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (85:15:0.5, v/v/v) | capes.gov.brnih.gov |

| Detection Wavelength | 245 nm | capes.gov.brnih.gov |

| Limit of Quantification (LOQ) | 50 ng/mL | capes.gov.brnih.gov |

| Linearity Range | 50–6000 ng/mL | capes.gov.brnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the sensitive and selective quantification of this compound in biological matrices like human plasma. rjpdft.com These methods offer high specificity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).

Several robust LC-MS/MS methods have been developed for the simultaneous quantification of Rosiglitazone and its major metabolites. nih.gov One improved method details a fast and selective assay for both Rosiglitazone and this compound in human plasma. capes.gov.brnih.gov This method uses a small plasma sample volume (50 µL), which is subjected to supported liquid/liquid extraction (SLE). capes.gov.brnih.gov The chromatographic separation is achieved isocratically in just three minutes. capes.gov.brnih.gov Using deuterated internal standards (Rosiglitazone-d(4) and this compound-d(4)), the method achieves a lower limit of quantitation (LLOQ) of 1.00 ng/mL for this compound, with a linear quantification range of 1.00-500 ng/mL. capes.gov.brnih.gov The method demonstrated excellent precision, with an intra-assay and inter-assay maximum %CV of 9.37%, and high accuracy. capes.gov.brnih.gov

Another LC-MS/MS method for the simultaneous quantification of Rosiglitazone, this compound, and p-hydroxy Rosiglitazone in human plasma utilized a simple protein precipitation step for sample preparation. nih.gov Detection was performed via electrospray ionization in the positive ion mode, with specific MRM transitions for each analyte. nih.gov For this compound, the transition monitored was m/z 344.2 → 121.1. nih.gov This assay had a linear range of 1-150 ng/mL for this compound, with an LLOQ of 1 ng/mL. nih.gov

Table 2: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Matrix | Human Plasma | Human Plasma | nih.govcapes.gov.brnih.gov |

| Sample Preparation | Supported Liquid/Liquid Extraction (SLE) | Protein Precipitation (Acetonitrile) | nih.govcapes.gov.brnih.gov |

| Column | Not specified | Luna C18 (100 mm x 2.0 mm, 3-µm) | nih.govcapes.gov.brnih.gov |

| Mobile Phase | Isocratic | Acetonitrile:0.1% Formic Acid (60:40, v/v) | nih.govcapes.gov.brnih.gov |

| Ionization | ESI-MS-MS | Positive ESI-MS/MS | nih.govcapes.gov.brnih.gov |

| MRM Transition (this compound) | Not specified | m/z 344.2 → 121.1 | nih.gov |

| LLOQ | 1.00 ng/mL | 1 ng/mL | nih.govcapes.gov.brnih.gov |

| Linearity Range | 1.00–500 ng/mL | 1–150 ng/mL | nih.govcapes.gov.brnih.gov |

| Precision (%CV) | ≤ 9.37% | ≤ 14.4% | nih.govcapes.gov.brnih.gov |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique valued for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. nih.gov Numerous HPTLC methods have been developed and validated for the quantification of the parent compound, Rosiglitazone, in bulk and pharmaceutical tablet formulations. ajpamc.comajrconline.orgaustinpublishinggroup.comaustinpublishinggroup.com These methods typically employ silica (B1680970) gel 60 F254 plates as the stationary phase and various solvent systems as the mobile phase, such as Chloroform:Methanol or Toluene:acetone:ammonia mixtures. ajpamc.comajrconline.org Detection is commonly performed using a densitometric scanner at a specific wavelength, for instance, 254 nm or 318 nm. ajpamc.comajrconline.org

However, the reviewed scientific literature does not provide specific, detailed HPTLC methods developed exclusively for the separation and quantification of the this compound metabolite. While HPTLC is a robust tool for the parent drug, its application for the direct analysis of this specific metabolite appears less documented. ajpaonline.com

Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitivity and specificity of mass spectrometry. asiapharmaceutics.infowikipedia.org This hyphenated technique is particularly well-suited for the analysis of charged molecules, such as drug metabolites, in complex biological matrices. asiapharmaceutics.infomdpi.com The minimal sample and solvent requirements of CE also align with the principles of green analytical chemistry. asiapharmaceutics.info

The utility of CE-MS in drug metabolism studies and metabolomics has been well-established, contributing to pharmacokinetic understanding and biomarker discovery. asiapharmaceutics.infonih.govliomicslab.cn A CE-ESI-MS method was developed for the simultaneous determination of Rosiglitazone and Metformin in human serum. researchgate.net The method used a simple background electrolyte of 50 mM formic acid and achieved separation within 11 minutes, with detection by positive electrospray ionization. researchgate.net While this study focused on the parent drug, the successful application of CE-ESI-MS demonstrates its significant potential for the analysis of Rosiglitazone's metabolites, including this compound. ajpaonline.comresearchgate.net

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of analytes in complex biological matrices such as plasma, serum, or tissue homogenates. europeanpharmaceuticalreview.commdpi.com The goal is to remove interfering substances like proteins and lipids that can suppress the analyte signal or damage the analytical column, while efficiently extracting the target compound. europeanpharmaceuticalreview.com

Liquid/Liquid Extraction

Liquid/Liquid Extraction (LLE) is a classic and widely used sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases. mdpi.com For the analysis of Rosiglitazone and its metabolites, LLE has been successfully employed to extract the compounds from biological fluids. researchgate.net In one HPLC method, tert-butyl methyl ether was used as the extraction solvent to isolate Rosiglitazone from sheep plasma. researchgate.net

A modern variation of this technique is Supported Liquid Extraction (SLE), which has been used in several LC-MS/MS methods for this compound. capes.gov.brnih.govresearchgate.net In SLE, the aqueous sample is dispersed onto a solid support material with high surface area, such as diatomaceous earth. researchgate.net A water-immiscible organic solvent is then passed through the support to selectively elute the analytes, leaving behind interfering matrix components. researchgate.net This technique was used to isolate this compound from human plasma prior to LC-MS/MS analysis, demonstrating its efficacy in preparing clean extracts for sensitive detection. capes.gov.brnih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

Hollow-fiber liquid-phase microextraction (HF-LPME) has emerged as a significant sample preparation technique for the analysis of this compound, particularly in complex biological matrices like microsomal preparations. capes.gov.brscielo.br This method operates on the principle of extracting analytes from a sample solution (donor phase) through a supported liquid membrane (SLM) into an acceptor phase contained within the lumen of a hollow fiber. mdpi.com The SLM, typically a water-immiscible organic solvent, is held within the pores of the porous hollow fiber, preventing direct mixing of the donor and acceptor phases. scielo.brmdpi.com

For the analysis of this compound and its parent compound, a three-phase HF-LPME system is often employed. capes.gov.br In this setup, the analytes in their neutral form diffuse from the aqueous sample (donor phase) into the organic solvent (SLM) and are then back-extracted into an aqueous acceptor phase within the fiber, where they become ionized and are trapped. mdpi.comchromatographyonline.com Key parameters influencing the extraction efficiency include the type of organic solvent, pH of the donor and acceptor phases, extraction time, and agitation speed. scielo.brscielo.br

A study detailing the simultaneous determination of rosiglitazone and its metabolites, including this compound, from rat liver microsomal fractions utilized a three-phase HF-LPME method. capes.gov.br The optimized conditions for this procedure involved:

Sample Agitation: 1750 rpm

Extraction Time: 30 minutes

Acceptor Phase: 0.01 mol/L hydrochloric acid

Organic Phase (SLM): 1-octanol (B28484)

Donor Phase pH: 8.0 capes.gov.br

This method demonstrated recovery rates between 47% and 70% for the analytes from a 1 mL microsomal preparation. capes.gov.br The use of HF-LPME offers advantages such as high enrichment factors, reduced solvent consumption, and effective sample clean-up, making it a valuable tool for in vitro metabolic studies of this compound. capes.gov.brmdpi.com

Validation of Analytical Methods for this compound

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. For this compound, methods are typically validated according to established guidelines, assessing parameters such as linearity, quantification limits, precision, and accuracy. capes.gov.brajpamc.com

Linearity and Quantification Limits

Linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For this compound, linearity is typically evaluated by analyzing a series of calibration standards over a defined concentration range. capes.gov.brresearchgate.net The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit, with values close to 1 indicating a strong linear relationship. capes.gov.brajpamc.com

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net Conversely, the Limit of Detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified with accuracy. tsijournals.com

Several studies have reported the linearity and quantification limits for this compound using various analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Linearity and Quantification Limits for this compound

| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |

| LC-MS/MS | Human Plasma | 1-150 | 1 | >0.9990 (average) |

| LC-MS/MS | Rat Plasma | 1-150 | 1 | Not specified |

| HPLC | Microsomal Preparations | 50-6000 | 50 | >0.9960 |

Data sourced from multiple studies. capes.gov.brresearchgate.netresearchgate.netnih.gov

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netnih.gov Accuracy is the closeness of the mean of a set of results to the true value, often assessed through recovery studies. ajpamc.comnih.gov

For this compound, both intra-assay (within-run) and inter-assay (between-run) precision are evaluated. The accuracy is determined by comparing the measured concentration to a known spiked concentration.

Table 2: Precision and Accuracy Data for this compound Analysis

| Analytical Method | Precision (%CV) | Accuracy (%) |

| LC-MS/MS | < 14.4% (intra- and inter-assay) | 93.3-112.3% |

| LC-MS/MS | ≤ 9.37% (intra- and inter-assay) | Maximum difference from theoretical of 12.7% |

Data sourced from multiple studies. capes.gov.brresearchgate.netresearchgate.netnih.gov

These validation parameters demonstrate that the developed analytical methods are reliable for the quantitative determination of this compound in various biological matrices.

Application of Analytical Methods in In Vitro and In Vivo Studies

Validated analytical methods for this compound are essential for its characterization in both in vitro and in vivo research settings. These studies aim to understand the metabolic pathways and pharmacokinetic profile of its parent compound, rosiglitazone. capes.gov.brnih.gov

In Vitro Studies:

In vitro experiments, primarily using human and rat liver microsomes, have been instrumental in identifying the metabolic pathways of rosiglitazone. capes.gov.brnih.gov The formation of this compound is a major metabolic route, primarily mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. scielo.brnih.gov Analytical methods, such as HPLC and LC-MS/MS, are used to quantify the formation of this metabolite over time in microsomal incubations. capes.gov.brnih.gov

One study utilized an HF-LPME-HPLC method to investigate the biotransformation of rosiglitazone in rat liver microsomal fractions. capes.gov.br This approach allowed for the simultaneous determination of rosiglitazone and its metabolites, including this compound. capes.gov.br Kinetic analysis in human liver microsomes has shown that the formation of this compound follows Michaelis-Menten kinetics. nih.gov

In Vivo Studies:

In vivo pharmacokinetic studies in humans and animals rely on sensitive and selective analytical methods to measure the concentrations of this compound in biological fluids like plasma. researchgate.netnih.gov Following oral administration of rosiglitazone, LC-MS/MS methods have been successfully applied to quantify the parent drug and its metabolites in plasma samples from healthy volunteers. researchgate.netnih.gov These studies provide crucial information on the absorption, distribution, metabolism, and excretion of rosiglitazone, where this compound is a key measured component.

For instance, a validated LC-MS/MS method was used in a clinical study involving healthy volunteers who received a single dose of rosiglitazone. capes.gov.brresearchgate.net The method was capable of simultaneously quantifying rosiglitazone and this compound in human plasma, with pharmacokinetic parameters consistent with previously reported literature. researchgate.net Such applications are vital for understanding the drug's disposition and potential for drug-drug interactions. researchgate.net

Pharmacokinetic Studies Involving N Desmethyl Rosiglitazone

In Vitro Pharmacokinetic Characterization

In vitro studies, primarily using liver microsomal fractions, have been instrumental in elucidating the metabolic pathways and enzymatic processes involved in the formation and further metabolism of N-Desmethyl Rosiglitazone (B1679542).

The formation of N-Desmethyl Rosiglitazone from its parent compound, Rosiglitazone, is a primary metabolic pathway observed in human liver microsomes. nih.govpharmgkb.orgnih.gov This N-demethylation process is dependent on an NADPH-generating system, indicating the involvement of the cytochrome P450 (CYP) enzyme system. nih.gov

Studies have identified CYP2C8 as the major enzyme responsible for the N-demethylation of Rosiglitazone to form this compound. nih.govcaymanchem.compharmgkb.org While CYP2C8 plays the dominant role, a minor contribution from CYP2C9 has also been reported. fda.govnih.govpharmgkb.org In fact, microsomes from cells transfected with CYP2C9 cDNA can mediate the N-demethylation of Rosiglitazone, although at a much slower rate than CYP2C8. nih.govpharmgkb.org

The rate of this compound formation can vary significantly among individuals. In a study involving 47 different human liver microsomes, the rate of N-demethylation ranged from 0.8 to 31 nmol/h/mg of protein. nih.gov This variability highlights the influence of inter-individual differences in enzyme expression and activity.

Animal models have also been used to study this metabolic pathway. Research using rat liver microsomal fractions has shown that N-demethylation is a significant route of metabolism, similar to what is observed in humans. nih.govnih.gov Kinetic studies in rat liver microsomes determined a maximum velocity (Vmax) for the formation of this compound to be 87.29 nmol/min/mg protein, with a Michaelis-Menten constant (Km) of 58.12 μM. nih.gov These findings suggest that rats can be a suitable model for studying the metabolism of Rosiglitazone. nih.gov

Further metabolism of this compound has also been observed in vitro. Following its formation, this compound can undergo hydroxylation to form N-desmethyl-hydroxy-rosiglitazone isomers. drugbank.comnih.gov

Enzyme inhibition studies have further clarified the roles of specific CYP isoforms in the formation of this compound. The formation of this metabolite is significantly inhibited by 13-cis-retinoic acid, a known inhibitor of CYP2C8, confirming the primary role of this enzyme. nih.govpharmgkb.org In contrast, inhibitors of other major CYP enzymes, such as furafylline (B147604) (CYP1A2), quinidine (B1679956) (CYP2D6), and ketoconazole (B1673606) (CYP3A4), have shown little to no effect on its formation. nih.govpharmgkb.org

Correlation analyses in human liver microsomes have shown a strong positive correlation between the rate of this compound formation and paclitaxel (B517696) 6α-hydroxylase activity, a marker for CYP2C8 activity. nih.gov A statistically significant, though slightly weaker, correlation was also observed with tolbutamide (B1681337) hydroxylase activity, a marker for CYP2C9. nih.gov These correlations provide further evidence for the involvement of both CYP2C8 and CYP2C9, with CYP2C8 being the principal enzyme. nih.gov

Metabolism in Liver Microsomal Fractions (Human and Animal Models)

In Vivo Pharmacokinetic Characterization

In vivo studies in humans have provided valuable data on the plasma levels and elimination routes of this compound following administration of the parent drug.

Following oral administration of Rosiglitazone, this compound is a major circulating metabolite found in human plasma. pharmgkb.org Its concentration profile has been characterized in several pharmacokinetic studies.

In one study, after a single oral 4 mg dose of Rosiglitazone, the geometric mean maximum concentration (Cmax) of this compound was 70.4 ng/mL, with a median time to reach Cmax (Tmax) of 8.0 hours. researchgate.net The geometric mean for the area under the plasma concentration-time curve (AUC) was 2260 µg·hr/mL. researchgate.net These studies confirm that N-demethylation is a quantitatively important metabolic pathway in vivo. nih.gov

The circulating metabolites of Rosiglitazone, including this compound, are considered to be significantly less potent than the parent compound. ebmconsult.comfda.gov

Rosiglitazone and its metabolites are eliminated from the body primarily through the urine. drugbank.comfda.govthaiscience.info Following administration of radiolabeled Rosiglitazone, approximately 64% of the dose is recovered in the urine and about 23% in the feces. drugbank.comfda.gov

This compound itself does not appear to be excreted in its original form. Instead, it undergoes further phase I and phase II metabolism before elimination. pharmgkb.orgnih.gov After its formation, it can be hydroxylated and is then subsequently conjugated with sulfate (B86663) and glucuronic acid. drugbank.comebmconsult.compharmgkb.org These conjugated metabolites, such as N-Desmethyl glucuronide rosiglitazone and N-Desmethyl para-O-sulfate rosiglitazone, are the forms that are ultimately excreted. drugbank.com In vivo studies have shown that metabolites related to N-demethylation and para-hydroxylation, including their conjugated forms, account for approximately 60% of the Rosiglitazone dose eliminated in urine and feces. nih.gov

Genetic variations in the CYP2C8 gene can influence the metabolism of Rosiglitazone and consequently the formation of this compound. The most studied variant is CYP2C8*3. diabetesjournals.orgresearchgate.net

Several studies have indicated that the CYP2C83 allele is a "gain-of-function" variant associated with increased metabolic clearance of Rosiglitazone. pharmgkb.orgdiabetesjournals.org Individuals homozygous for the CYP2C83 allele (CYP2C83/3) have been shown to have a significantly lower area under the plasma concentration-time curve (AUC) for Rosiglitazone compared to those with the wild-type genotype (CYP2C81/1). diabetesjournals.orgpharmgkb.org For instance, one study reported a 36% lower plasma concentration of Rosiglitazone in CYP2C83 homozygotes. diabetesjournals.org This increased metabolism in carriers of the CYP2C83 allele suggests a higher rate of formation of its metabolites, including this compound. researchgate.net

However, the impact of this polymorphism is not universally agreed upon, with some studies finding no significant difference in the pharmacokinetics of Rosiglitazone or this compound between different CYP2C8 genotype groups. nih.govpitt.edu This suggests that while CYP2C8 is a major enzyme in Rosiglitazone metabolism, other enzymes and factors may also play a significant role, potentially compensating for variations in CYP2C8 activity. d-nb.inforesearchgate.net

Drug Drug Interactions and N Desmethyl Rosiglitazone

Impact of N-Desmethyl Rosiglitazone (B1679542) on Cytochrome P450 Activities

Research indicates that the parent compound, rosiglitazone, has a low potential for clinically significant drug interactions mediated by the inhibition of cytochrome P450 enzymes. nih.gov In vitro studies have shown that rosiglitazone is a moderate inhibitor of CYP2C8 and a weak inhibitor of CYP2C9. nih.govpharmgkb.org Specifically, rosiglitazone demonstrated moderate inhibition of paclitaxel (B517696) 6α-hydroxylase activity (a marker for CYP2C8) with a mean IC50 of 18 μM and weak inhibition of tolbutamide (B1681337) hydroxylase activity (a marker for CYP2C9) with a mean IC50 of 50 μM. nih.gov It did not cause significant inhibition of other CYP enzymes, including CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, at a concentration of 100 μM. nih.govresearchgate.net The inhibitory effects of rosiglitazone on major human CYP450 enzymes are summarized in the table below.

Table 1: Inhibitory Effects of Rosiglitazone on Human Cytochrome P450 Isoforms

| CYP Isoform | Probe Substrate | IC50 (μM) | Level of Inhibition |

|---|---|---|---|

| CYP2C8 | Paclitaxel 6α-hydroxylase | 18 | Moderate |

| CYP2C9 | Tolbutamide hydroxylase | 50 | Weak |

| CYP1A2 | - | >100 | No significant inhibition |

| CYP2A6 | - | >100 | No significant inhibition |

| CYP2C19 | - | >100 | No significant inhibition |

| CYP2D6 | - | >100 | No significant inhibition |

| CYP2E1 | - | >100 | No significant inhibition |

Effects of Co-administered Drugs on N-Desmethyl Rosiglitazone Formation

The formation of this compound is primarily catalyzed by CYP2C8, with a minor contribution from CYP2C9. nih.govpharmgkb.orgpitt.edu Consequently, drugs that inhibit or induce these enzymes can alter the pharmacokinetics of rosiglitazone and the formation of its N-desmethyl metabolite. nih.gov

Co-administration of drugs that inhibit CYP2C8 and/or CYP2C9 can lead to increased plasma concentrations of rosiglitazone and decreased formation of this compound.

Gemfibrozil (B1671426) : A potent inhibitor of both CYP2C8 and CYP2C9, gemfibrozil significantly increases the area under the curve (AUC) of rosiglitazone and prolongs its half-life. nih.govtandfonline.com This interaction also results in a decreased N-desmethylrosiglitazone/rosiglitazone AUC ratio and a longer time to reach maximum concentration (tmax) of N-desmethylrosiglitazone. nih.gov One study reported a 2.3-fold increase in the AUC of rosiglitazone when co-administered with gemfibrozil. tandfonline.com

Trimethoprim (B1683648) : As an inhibitor of CYP2C8, trimethoprim has been shown to increase the AUC of rosiglitazone and reduce the formation of N-desmethylrosiglitazone. pitt.edunih.gov

Fluvoxamine (B1237835) : This drug is a moderate inhibitor of CYP2C9 and has been shown to be a weak inhibitor of CYP2C8. nih.gov Co-administration of fluvoxamine can moderately increase the AUC and half-life of rosiglitazone. nih.gov

Sulfaphenazole (B1682705) : A selective inhibitor of CYP2C9, sulfaphenazole has demonstrated limited inhibition (less than 30%) of N-demethylation of rosiglitazone in human liver microsomes. nih.govpharmgkb.org

13-cis-Retinoic acid : This compound is an inhibitor of CYP2C8 and has been shown to significantly inhibit the formation of this compound by over 50% in vitro. nih.govpharmgkb.org

The table below summarizes the effects of various inhibitors on the formation of this compound.

Table 2: Effects of Inhibitors on this compound Formation

| Inhibitor | Target Enzyme(s) | Effect on Rosiglitazone Levels | Effect on this compound Formation |

|---|---|---|---|

| Gemfibrozil | CYP2C8, CYP2C9 | Significantly Increased | Decreased |

| Trimethoprim | CYP2C8 | Increased | Decreased |

| Fluvoxamine | CYP2C9 (moderate), CYP2C8 (weak) | Moderately Increased | - |

| Sulfaphenazole | CYP2C9 | - | Limited Inhibition (<30%) |

Other drugs have the potential to interact with the metabolism of rosiglitazone, thereby affecting the formation of this compound.

Rifampicin (B610482) : As an inducer of CYP2C8, rifampicin can decrease the AUC of rosiglitazone, suggesting an increased rate of metabolism and potentially a higher formation rate of this compound. nih.gov

Febuxostat (B1672324) : In vitro studies have shown febuxostat to be a weak inhibitor of CYP2C8. mims.comfda.gov.phfda.gov.ph However, a study in healthy subjects demonstrated that co-administration of febuxostat had no effect on the pharmacokinetics of rosiglitazone or its metabolite this compound, indicating that febuxostat is not a significant inhibitor of CYP2C8 in vivo. mims.comfda.gov.phfda.gov.ph

Ibrexafungerp : This antifungal agent is a reversible inhibitor of CYP2C8. researchgate.net However, co-administration with rosiglitazone did not result in any significant changes to the exposure of rosiglitazone or its metabolite, this compound. researchgate.net

Toxicological and Safety Implications of N Desmethyl Rosiglitazone

Contribution of N-Desmethyl Rosiglitazone (B1679542) to the Overall Safety Profile of Rosiglitazone

Rosiglitazone is extensively metabolized in the liver, primarily through N-demethylation and hydroxylation, into several metabolites, including N-Desmethyl Rosiglitazone. pharmgkb.orgnih.gov These metabolites are generally considered to be less potent than the parent compound, Rosiglitazone. iarc.fr Specifically, N-Desmethyl-Rosiglitazone and another major metabolite, para-hydroxy-sulphate, are reported to be 20- to 55-fold less potent than Rosiglitazone itself. diabetesjournals.org This significant reduction in pharmacological activity suggests that this compound is not expected to make a major contribution to the therapeutic effects of Rosiglitazone. iarc.fr

The primary safety concerns associated with Rosiglitazone include an increased risk of heart failure, myocardial infarction, fluid retention, bone fractures, and potential liver toxicity. wikipedia.orgnih.govcbsnews.com Given the substantially lower potency of this compound, it is plausible that this metabolite contributes minimally to these adverse effects. However, the complete toxicological profile of this compound has not been as extensively studied as the parent drug.

Potential for Accumulation of Metabolites

Following administration, Rosiglitazone is extensively metabolized, with very little of the parent drug excreted unchanged. europa.eu While there is no evidence of Rosiglitazone itself accumulating with repeated dosing, the elimination of its metabolites is reported to be very slow, which suggests that the metabolites, including this compound, are expected to accumulate in the plasma with repeated administration. europa.eu The clinical significance of this accumulation is not fully understood, but it highlights the importance of evaluating the long-term safety of these metabolites.

Comparative Toxicological Assessment with Rosiglitazone

A direct comparative toxicological assessment between this compound and Rosiglitazone is not extensively detailed in the available literature. However, based on its significantly lower potency as a PPARγ agonist, it is inferred that this compound would have a more favorable toxicological profile than Rosiglitazone. iarc.frdiabetesjournals.org

In the context of other thiazolidinediones, like the withdrawn drug Troglitazone, the formation of reactive metabolites has been linked to hepatotoxicity. nih.gov While Rosiglitazone is considered comparatively safer than Troglitazone, it does undergo bioactivation processes. nih.gov The extent to which this compound is involved in or contributes to any potential bioactivation and subsequent toxicity requires further investigation.

Influence on Known Adverse Effects of Rosiglitazone

The known adverse effects of Rosiglitazone are well-documented and have led to restrictions on its use. wikipedia.orgdiabetesonthenet.com The influence of this compound on these specific adverse effects is largely extrapolated from its reduced pharmacological activity.

Cardiovascular effects: Rosiglitazone has been associated with an increased risk of myocardial infarction and heart failure. nih.govnih.gov Meta-analyses have shown a statistically significant increase in the risk of myocardial infarction and a borderline significant increase in the risk of death from cardiovascular causes. nih.gov The addition of Rosiglitazone to insulin (B600854) therapy, while improving glycemic control, did not appear to increase the risks of myocardial infarction, heart failure, or cardiovascular death in one meta-analysis. nih.gov Given that this compound is significantly less potent, its direct contribution to these cardiovascular risks is likely to be minimal. diabetesjournals.org

Fluid retention: Fluid retention is a known class effect of thiazolidinediones, including Rosiglitazone, and can lead to or worsen congestive heart failure. europa.eueuropa.eu The risk of edema is increased when Rosiglitazone is used in combination with insulin. europa.eu The CYP2C8*3 genotype, which leads to increased clearance of Rosiglitazone and formation of N-desmethyl-rosiglitazone, has been associated with a lower risk of developing edema. researchgate.net This suggests that the parent compound is the primary driver of this adverse effect.

Bone fractures: Long-term use of Rosiglitazone has been linked to an increased incidence of bone fractures, particularly in women. cbsnews.comeuropa.eumedscape.com The fractures are most commonly observed in the upper limbs and distal lower limbs. europa.eu A meta-analysis confirmed a higher fracture risk with Rosiglitazone compared to other antihyperglycemic drugs. frontiersin.org There is no specific data available to suggest that this compound has a differing effect on bone metabolism, but its lower potency would imply a reduced risk compared to the parent drug.

Liver function: While severe hepatotoxicity was a major concern with Troglitazone, Rosiglitazone has a comparatively better liver safety profile. nih.gov Rosiglitazone is extensively metabolized in the liver by CYP2C8 and to a lesser extent by CYP2C9. nih.gov The formation of this compound is a key step in this metabolism. nih.gov There is no direct evidence to suggest that this compound itself is hepatotoxic.

Interactive Data Table: Potency of Rosiglitazone Metabolites

| Compound | Relative Potency to Rosiglitazone | Reference |

| N-Desmethyl-Rosiglitazone | 20- to 55-fold less potent | diabetesjournals.org |

| para-hydroxy-sulphate | 20- to 55-fold less potent | diabetesjournals.org |

Interactive Data Table: Summary of Rosiglitazone Adverse Effects and Inferred Role of this compound

| Adverse Effect | Rosiglitazone Association | Inferred Role of this compound | Key Findings |

| Cardiovascular Events | Increased risk of myocardial infarction and heart failure. nih.govnih.gov | Minimal contribution due to significantly lower potency. diabetesjournals.org | Meta-analyses show increased risk with Rosiglitazone. nih.gov |

| Fluid Retention | Dose-dependent fluid retention and edema. europa.eueuropa.eu | Likely minimal, as higher clearance to the metabolite is associated with lower edema risk. researchgate.net | A known class effect of thiazolidinediones. europa.eu |

| Bone Fractures | Increased incidence, particularly in women. cbsnews.comeuropa.eumedscape.com | Reduced risk inferred from lower potency. diabetesjournals.org | Fractures are typically in upper and distal lower limbs. europa.eu |

| Liver Function | Comparatively safer than Troglitazone, but liver metabolism is extensive. nih.gov | No direct evidence of hepatotoxicity. | This compound is a product of hepatic metabolism. nih.gov |

Future Directions in N Desmethyl Rosiglitazone Research

Further Elucidation of Undescribed Metabolic Pathways

N-Desmethyl Rosiglitazone (B1679542) is a primary metabolite of Rosiglitazone, formed through N-demethylation. medchemexpress.com This metabolic process is predominantly carried out by the cytochrome P450 enzyme CYP2C8, with a lesser contribution from CYP2C9. nih.govresearchgate.netscielo.br Following its formation, N-Desmethyl Rosiglitazone undergoes further metabolism, including hydroxylation to N-desmethyl-p-hydroxyrosiglitazone and N-desmethyl-O-hydroxy rosiglitazone, and conjugation to N-desmethyl glucuronide rosiglitazone.

While N-demethylation and subsequent hydroxylation are recognized as major routes of Rosiglitazone's phase I metabolism, evidence suggests that these pathways are not exhaustive. nih.gov In vivo studies have indicated that metabolites related to N-demethylation and para-hydroxylation, including their conjugated forms, account for approximately 60% of the eliminated dose of Rosiglitazone. nih.gov This leaves a substantial portion, around 40%, of Rosiglitazone's metabolism unaccounted for, pointing to the existence of other significant, yet undescribed, metabolic pathways. nih.gov The enzymes responsible for the conjugation and other sequential steps in the metabolic cascade are not yet well-described in the literature. pharmgkb.org Future research should, therefore, focus on identifying these unknown metabolic routes and the enzymes involved to create a complete picture of Rosiglitazone's biotransformation.

Table 1: Known Metabolic Pathways of Rosiglitazone Leading to and Including this compound

| Precursor Compound | Metabolic Process | Key Enzymes | Resulting Metabolite |

| Rosiglitazone | N-demethylation | CYP2C8 (major), CYP2C9 (minor) | This compound |

| This compound | Hydroxylation | Not fully described | N-desmethyl-p-hydroxyrosiglitazone |

| This compound | Hydroxylation | Not fully described | N-desmethyl-O-hydroxy rosiglitazone |

| This compound | Glucuronidation | Not fully described | N-desmethyl glucuronide rosiglitazone |

Comprehensive Pharmacodynamic Characterization of Metabolite Activity

This compound is a major metabolite of Rosiglitazone found in plasma. pharmgkb.org However, its pharmacodynamic activity is markedly lower than that of the parent compound. Studies have shown that this compound is 20- to 55-fold less potent as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ) compared to Rosiglitazone. diabetesjournals.org This reduced potency is a critical factor, as the therapeutic effects of Rosiglitazone are mediated through the activation of PPARγ. drugbank.com

Investigation of Long-Term Effects and Clinical Significance

The clinical significance of this compound is intrinsically linked to its reduced pharmacodynamic activity. As a much less potent metabolite, its direct contribution to the therapeutic or long-term effects of Rosiglitazone treatment is presumed to be minimal. diabetesjournals.org Long-term clinical trials have focused on the parent drug, Rosiglitazone, investigating outcomes such as renal function and cardiovascular events. kjim.orgdrugs.com For instance, some studies have suggested that long-term treatment with Rosiglitazone may slow the progressive decline in renal function in patients with type 2 diabetes. kjim.org Conversely, concerns have been raised about potential cardiovascular side effects associated with the parent drug. drugs.com

However, there is a lack of research specifically investigating the long-term effects of exposure to the this compound metabolite itself. While its lower potency suggests a negligible role, this has not been experimentally verified. Future studies should aim to determine if chronic exposure to this metabolite has any independent physiological or pathological effects. Understanding the long-term safety and activity profile of this compound is a necessary step to fully comprehend the clinical consequences of Rosiglitazone therapy.

Development of Advanced Analytical Techniques

The need to accurately quantify this compound alongside its parent compound in biological matrices has driven the development of sophisticated analytical methods. These techniques are crucial for pharmacokinetic studies and for further exploring the metabolic pathways of Rosiglitazone. rjpdft.comresearchgate.net

Several advanced methods have been established for the simultaneous determination of Rosiglitazone and this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a frequently employed technique, valued for its high sensitivity and selectivity. rjpdft.comresearchgate.netajpaonline.com For instance, a fast and sensitive LC-ESI-MS/MS method has been developed for the simultaneous quantification of both compounds in human plasma using a small sample volume and a rapid 3-minute run time. capes.gov.br

Another innovative approach involves hollow-fiber liquid-phase microextraction (HF-LPME) as a sample preparation technique prior to HPLC analysis. nih.govcapes.gov.br This method has been successfully used for the analysis of Rosiglitazone and its metabolites, including this compound, in microsomal preparations. nih.govcapes.gov.br The continued evolution of these analytical techniques will be vital for future research, enabling more precise and efficient investigation into the pharmacokinetics and metabolism of this compound.

Table 2: Advanced Analytical Techniques for this compound

| Analytical Technique | Sample Matrix | Key Features |

| LC-ESI-MS/MS | Human Plasma | Fast (3-min run time), sensitive (LLOQ of 1.00 ng/mL), requires small sample volume (50 µL). capes.gov.br |

| HPLC with HF-LPME | Microsomal Preparations | Three-phase microextraction; LOQ of 50 ng/mL. nih.govcapes.gov.br |

| LC-MS/MS | Human Plasma | Simple deproteinization for sample preparation; run time of 2.5 min per sample. researchgate.net |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Desmethyl Rosiglitazone in biological matrices?

- Methodological Answer : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for simultaneous quantification of this compound and its parent compound, rosiglitazone, in human plasma. Key parameters include:

- Chromatographic conditions : C18 column, gradient elution with mobile phases of ammonium acetate and methanol.

- Detection : Multiple reaction monitoring (MRM) transitions for this compound (m/z 356→134) and rosiglitazone (m/z 358→135) .

- Validation : Ensure linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>85%) per FDA bioanalytical guidelines.

Q. How does this compound contribute to the metabolic pathway of rosiglitazone?

- Methodological Answer : this compound is the primary active metabolite of rosiglitazone, formed via CYP2C8-mediated N-demethylation. Its pharmacokinetic profile (e.g., half-life, plasma protein binding) must be characterized using in vitro hepatocyte models or recombinant CYP enzymes. Key steps:

- In vitro incubation : Human liver microsomes with rosiglitazone and NADPH.

- Quantification : LC-MS/MS to track metabolite formation rates and enzyme kinetics (Km, Vmax) .

Q. What experimental protocols ensure accurate preparation and characterization of this compound standards?

- Methodological Answer : Synthesize this compound via controlled demethylation of rosiglitazone using chemical or enzymatic methods. Validate purity (>98%) via:

- HPLC-UV : Compare retention times with reference standards.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+ m/z 356.1495) and fragmentation patterns .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve discrepancies in this compound exposure predictions across populations?

- Methodological Answer : Develop a parent-metabolite PBPK model integrating in vitro CYP2C8 activity data, tissue-specific distribution coefficients, and population demographics (e.g., age, renal/hepatic impairment). Validate against clinical PK data to predict:

- Drug-drug interactions : Co-administration with CYP2C8 inhibitors (e.g., gemfibrozil) increases this compound AUC by >200% .

- Inter-individual variability : Genetic polymorphisms (e.g., CYP2C8*3) reduce metabolite clearance.

Q. What statistical approaches address contradictions in this compound’s pharmacological activity compared to rosiglitazone?

- Methodological Answer : Use meta-regression to analyze preclinical/clinical studies reporting divergent PPARγ activation or cardiovascular risks. Key considerations:

- Data harmonization : Normalize endpoints (e.g., EC50 values for PPARγ binding assays).

- Bias adjustment : Account for study design heterogeneity (e.g., cell lines vs. animal models) using random-effects models .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) improve predictions of this compound’s tissue-specific effects?

- Methodological Answer : Combine transcriptomic data (e.g., PPARγ expression in adipose tissue) with mechanistic IVIVE models. Steps:

- In vitro assays : Adipocyte differentiation studies with this compound (10–100 µM).

- Systems pharmacology : Link metabolite concentrations to gene regulatory networks (e.g., lipid accumulation pathways) .

Q. What experimental designs optimize detection of this compound in complex matrices (e.g., hepatic tissue)?

- Methodological Answer : Use matrix-matched calibration curves and isotope-labeled internal standards (e.g., this compound-d4) to mitigate matrix effects. Optimize sample preparation via:

- Solid-phase extraction (SPE) : Oasis HLB cartridges for plasma/tissue homogenates.

- Derivatization : Enhance MS sensitivity via dansyl chloride labeling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.